molecular formula C6H3Cl2NO B1278935 4-chloropyridine-2-carbonyl Chloride CAS No. 53750-66-6

4-chloropyridine-2-carbonyl Chloride

Cat. No. B1278935
CAS RN: 53750-66-6
M. Wt: 176 g/mol
InChI Key: FYBNFLRGZHGUDY-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-carbonyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and related compounds, which can offer insights into the behavior and properties of pyridine-based chemicals. For instance, the synthesis of a pyridinium chloride derivative is detailed, highlighting the structural and spectroscopic properties of such compounds . Additionally, the interaction of pyridine derivatives with other chemicals, such as cobalt thiocyanate, is explored, which may provide indirect information about the reactivity of 4-chloropyridine-2-carbonyl chloride .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For example, the preparation of a novel chloride salt of a pyridine derivative involved detailed spectroscopic and structural analysis, including single crystal X-ray diffraction . Similarly, the reaction of Co(NCS)2 with a chlorobenzyl pyridine derivative led to the formation of a compound with interesting magnetic properties . These studies suggest that the synthesis of 4-chloropyridine-2-carbonyl chloride would likely require careful selection of reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of a zinc complex with 4-amino-2-chloropyridine ligands revealed a distorted tetrahedral environment around the zinc ion . This indicates that the molecular structure of 4-chloropyridine-2-carbonyl chloride could also be complex and may form interesting coordination geometries with metal ions.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions. The polymerization of 4-chloropyridine, for example, results in water-soluble substances that are hydrolytically unstable . This suggests that 4-chloropyridine-2-carbonyl chloride might also undergo polymerization or other reactions that could affect its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the chloride salt of a pyridine derivative exhibited solvatochromic effects, indicating that its properties change depending on the solvent . The reactivity of pyridine derivatives with other chemicals, such as chromyl chloride, can lead to a variety of organic products, which suggests that 4-chloropyridine-2-carbonyl chloride might also react with other reagents to yield a range of products .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of new derivatives of Sorafenib . Sorafenib is a cytostatic drug used for the treatment of renal cell and hepatocellular carcinoma .
  • Methods of Application or Experimental Procedures: The synthesis of Sorafenib derivatives involves a 4-step synthetic pathway. This includes the preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride, 4-chloro-pyridine-2-carboxamides, 4-(4-aminophenoxy)-pyridine-2-carboxamides, and the target compounds 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides .
  • Results or Outcomes: The synthesized Sorafenib derivatives showed significant antiproliferative activity against a panel of carcinoma, lymphoma, and leukemia tumor cell lines. The compounds inhibited DNA, RNA, and protein synthesis to a similar extent and did not discriminate between tumor cell lines and primary fibroblasts in terms of their anti-proliferative activity .

Application in Agrochemicals

  • Specific Scientific Field: Agrochemicals .
  • Summary of the Application: 2-Chloropyridine, an isomer of 4-chloropyridine, is used in the agricultural business to produce fungicides and insecticides .
  • Methods of Application or Experimental Procedures: 2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
  • Results or Outcomes: The resulting fungicides and insecticides are used in the agricultural industry to protect crops from pests and diseases .

Application in Pharmaceutical Testing

  • Specific Scientific Field: Pharmaceutical Testing .
  • Summary of the Application: 4-Chloropyridine-2-carbonyl chloride hydrochloride (4CPC) is a cytostatic drug that has been shown to inhibit aurora-b kinase in human tumor cell lines in vitro .
  • Methods of Application or Experimental Procedures: The drug is used in vitro to test its potential antitumor activity against breast cancer .
  • Results or Outcomes: The drug has shown potential antitumor activity against breast cancer .

Application in Metal Complexes

  • Specific Scientific Field: Metal Complexes .
  • Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used as an intermediate in the development of metal complexes .
  • Methods of Application or Experimental Procedures: The development of metal complexes involves a process known as “phosphonium salt installation”. This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
  • Results or Outcomes: The resulting metal complexes can be used in a variety of applications, including catalysis, materials science, and medicinal chemistry .

Application in Synthesis of Pyridine Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of pyridine derivatives .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-chloropyridine-2-carbonyl Chloride with nucleophiles, transforming the heterocycle into pyridine derivatives with the second and fourth carbons replaced .
  • Results or Outcomes: The resulting pyridine derivatives have a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and dyes .

Safety And Hazards

4-Chloropyridine-2-carbonyl Chloride may cause skin irritation, serious eye irritation, and may be corrosive to metals . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBNFLRGZHGUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454969
Record name 4-chloropyridine-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloropyridine-2-carbonyl Chloride

CAS RN

53750-66-6
Record name 4-chloropyridine-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-pyridine-2-carboxylic acid (2.0 g, 12.8 mmol) in dichloroethane (43 mL) was added thionyl chloride (2.8 mL, 38.5 mmol) and DMF (2-3 drops). The suspension was warmed to 85° C. After 1 h, the resulting clear, yellow solution was cooled to rt and concentrated. The residue was dissolved in DCE and concentrated. This process was repeated two additional times to give a yellow liquid which crystallized upon standing to give a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Ž Babić, M Crkvenčić, Z Rajić, AM Mikecin, M Kralj… - Molecules, 2012 - mdpi.com
… employed (72 C, 16 h, nitrogen atmosphere), chlorination of the pyridine ring at the para-position occurred as well and the final product was 4-chloropyridine-2-carbonyl chloride …
Number of citations: 15 www.mdpi.com
DV Aleksanyan, YV Nelyubina… - … , Sulfur, and Silicon …, 2014 - Taylor & Francis
… A solution of 4-chloropyridine-2-carbonyl chloride (0.9 g, 5.1 mmol) in 10 mL of dichloromethane was slowly added dropwise to a solution of 2-(diphenylthiophosphoryl)aniline (1.6 g, …
Number of citations: 8 www.tandfonline.com
V Marvaniya, HV Joshi, UA Shah, JK Patel… - International Journal of … - researchgate.net
… acid was reacted with thionyl chloride in presence of sodium bromide and chlorobenzene solvent at 85C temperature after chlorination produce 4-Chloropyridine-2-carbonyl chloride (…
Number of citations: 2 www.researchgate.net
SE Reddy - 2005 - search.proquest.com
… thionyl chloride5’6 for 21 hrs to afford 4-chloropyridine-2-carbonyl chloride 2 in 70% yield. The … , chromatography was required to isolate 4-chloropyridine-2-carbonyl chloride, 2, in pure …
Number of citations: 2 search.proquest.com
WF Zhu, CJ Wu, S Xu, W Li, HH Fang… - Advanced Materials …, 2014 - Trans Tech Publ
… The toluene solution with the crude 4-chloropyridine-2-carbonyl chloride hydrochloride is added to such a degree that the temperature of the reaction mixture does not exceed 20℃. …
Number of citations: 5 www.scientific.net
MD Le, ND Vu, THA Pham, HT Cao… - Journal of Science and …, 2018 - jst.lqdtu.edu.vn
Sorafenib tosylate, band name Nexavar, is an effective multi-targeted kinase which have broad spectrum of antitumor activity such as inhibitor renal cell carcinoma, hepatocellular …
Number of citations: 0 jst.lqdtu.edu.vn
P Ravula, HB Vamaraju, M Paturi… - Archiv der …, 2018 - Wiley Online Library
… The mixture was filtered, washed with toluene (20 mL), and dried under high vacuum for 2 h to afford 4-chloropyridine-2-carbonyl chloride 2 as a brown solid (12.5 g, 88%). …
Number of citations: 15 onlinelibrary.wiley.com
TT Huang, YC Huang, XY Qing, Y Xia, X Luo, TH Ye… - Molecules, 2012 - mdpi.com
… Preparation of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (4) 4-Chloropyridine-2-carbonyl chloride hydrochloride was prepared according to the reported method. Thionyl …
Number of citations: 4 www.mdpi.com
R Liz, M Mejuto, F Rebolledo-Vicente - European Journal of Organic … - Wiley Online Library
… -(4-Chloropyridin2-yl)ethan-1-ones 3d-f were similarly prepared by addition of the corresponding organometallic reagent to the amide derived from 4-chloropyridine-2-carbonyl chloride[…
LA Sorbera, J Castaner, J Bozzo… - Drugs of the Future, 2002 - access.portico.org
… Reaction of picolinic acid (I) with hot thionyl chloride in DMF gives 4-chloropyridine-2-carbonyl chloride (II), which is treated with methanol to give ester (III). Subsequent displacement of …
Number of citations: 2 access.portico.org

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